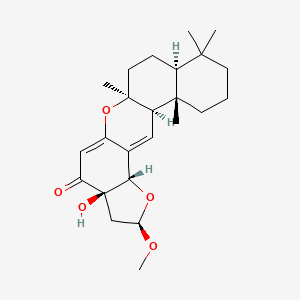

Hyrtenone A

Description

Hyrtenone A is a bioactive compound identified as a selective inhibitor of platelet-type 12-human lipoxygenase (12-hLO), an enzyme implicated in inflammatory and cardiovascular pathologies. Its discovery emerged from high-throughput screening efforts targeting structurally diverse libraries to identify isoform-specific lipoxygenase (LO) inhibitors . While structural details of this compound remain unspecified in the provided evidence, its pharmacological profile distinguishes it from broader-spectrum LO inhibitors due to its selectivity for 12-hLO over other isoforms, such as 15-hLO-1.

Properties

CAS No. |

11-30-3 |

|---|---|

Molecular Formula |

C24H34O5 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(1R,4S,6R,8R,13S,16S,21S)-8-hydroxy-6-methoxy-13,17,17,21-tetramethyl-5,12-dioxapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-2,10-dien-9-one |

InChI |

InChI=1S/C24H34O5/c1-21(2)8-6-9-22(3)16(21)7-10-23(4)17(22)11-14-15(29-23)12-18(25)24(26)13-19(27-5)28-20(14)24/h11-12,16-17,19-20,26H,6-10,13H2,1-5H3/t16-,17+,19+,20-,22-,23-,24-/m0/s1 |

InChI Key |

CMULOZRGTMXKCI-YIKRVMLOSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2C=C4C5C(CC(O5)OC)(C(=O)C=C4O3)O)C)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4[C@H]5[C@](C[C@@H](O5)OC)(C(=O)C=C4O3)O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2C=C4C5C(CC(O5)OC)(C(=O)C=C4O3)O)C)C)C |

Synonyms |

hyrtenone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Target Enzyme | Selectivity (vs. 15-hLO-1) | Relative Potency | Key Structural Features |

|---|---|---|---|---|

| This compound | 12-hLO | >10-fold selective | 1x (Baseline) | Undisclosed terpenoid backbone |

| Puupehenone | 15-hLO-1 | Selective for 15-hLO-1 | >10x more potent | Bicyclic meroterpenoid scaffold |

| Neodysidenin | 12-hLO | High selectivity | Comparable | Linear alkaloid with halogenation |

Selectivity and Potency

- This compound vs. Puupehenone: Despite structural similarities, puupehenone demonstrates >10-fold higher potency against 15-hLO-1, whereas this compound preferentially inhibits 12-hLO. This divergence suggests that minor structural modifications, such as the bicyclic scaffold in puupehenone, enhance binding affinity for 15-hLO-1 .

- This compound vs. However, this compound’s lower potency implies that its terpenoid backbone may lack critical pharmacophoric elements present in neodysidenin .

Functional Implications

- Therapeutic Potential: this compound’s 12-hLO specificity makes it a candidate for diseases like atherosclerosis, where 12-hLO-derived metabolites promote inflammation. In contrast, puupehenone’s 15-hLO-1 inhibition aligns with applications in cancer and neurodegenerative disorders .

- Optimization Challenges: this compound’s reduced potency compared to puupehenone underscores the need for structural tuning. For example, introducing electron-withdrawing groups or rigidifying the terpenoid backbone could enhance binding efficiency without compromising selectivity .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for isolating and characterizing Hyrtenone A, and how do their methodological limitations impact data reliability?

- Methodological Answer : this compound’s isolation typically employs chromatographic techniques (e.g., HPLC, GC-MS) paired with spectroscopic methods (NMR, FTIR) for structural elucidation . Key limitations include solvent interference in NMR and low sensitivity in GC-MS for non-volatile derivatives. To ensure reliability, cross-validation using multiple techniques is critical, and calibration standards must match the compound’s polarity and stability .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity while minimizing false positives?

- Methodological Answer : Use a tiered approach:

- Primary screening : High-throughput assays (e.g., cell viability assays) with positive/negative controls.

- Secondary validation : Dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., enzymatic inhibition vs. receptor-binding studies).

- Artifact mitigation : Include solvent controls (e.g., DMSO compatibility) and confirm target specificity via gene knockout or competitive binding .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Apply the PICO framework to deconstruct discrepancies:

- Population : Clarify cell lines/organisms used (e.g., cancer vs. normal cells).

- Intervention : Standardize compound purity (≥95%) and delivery methods (e.g., nanoformulation vs. free compound).

- Comparison : Replicate studies under identical conditions (pH, temperature).

- Outcome : Use meta-analysis to identify confounding variables (e.g., oxidative stress in hypoxic environments) .

Q. What experimental strategies are recommended for elucidating this compound’s pharmacokinetics in vivo, given its low bioavailability?

- Methodological Answer :

- Formulation optimization : Use lipid-based carriers or prodrug derivatives to enhance solubility.

- Pharmacokinetic profiling : Conduct mass balance studies with radiolabeled this compound and track metabolites via LC-HRMS.

- Tissue distribution : Autoradiography or PET imaging for real-time biodistribution analysis .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Variable selection : Systematically modify functional groups (e.g., hydroxylation, methylation) while retaining the core scaffold.

- Data validation : Use multivariate analysis (PCA or PLS regression) to correlate structural changes with bioactivity.

- Hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives for synthesis .

Data Analysis and Validation

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer :

- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data.

- Heterogeneity adjustment : Use mixed-effects models to account for inter-cell variability.

- Sensitivity analysis : Bootstrap resampling to quantify confidence intervals for EC₅₀ values .

Q. How should researchers address batch-to-batch variability in this compound sourcing during longitudinal studies?

- Methodological Answer :

- Quality control : Certify each batch via COA (Certificate of Analysis) with HPLC purity ≥98%.

- Blinding : Use blinded aliquots to prevent observer bias.

- Covariate adjustment : Include batch ID as a random effect in statistical models .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical rigor in animal studies involving this compound’s toxicity profiling?

- Methodological Answer :

- 3Rs compliance : Replace mammalian models with in silico or ex vivo assays where possible.

- Endpoint justification : Predefine humane endpoints (e.g., tumor volume thresholds).

- Transparency : Publish raw data (e.g., survival curves, histopathology) in open-access repositories .

Q. How can researchers enhance reproducibility when studying this compound’s synergistic effects with existing therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.